molecular formula C16H15N3O3S B6704440 Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate

Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B6704440
M. Wt: 329.4 g/mol
InChI Key: RZNMYIIKVVRHSC-UHFFFAOYSA-N
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Description

Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylthiazole with appropriate reagents to introduce the methyl group at the 4-position.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Thiazole and Oxadiazole Rings: This step involves the formation of a bond between the thiazole and oxadiazole rings, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological studies.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes, receptors, or DNA, affecting their function.

    Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antimicrobial properties.

Uniqueness

Methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate is unique due to the combination of the thiazole and oxadiazole rings in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-13(17-10(2)23-9)8-14-18-15(19-22-14)11-5-4-6-12(7-11)16(20)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNMYIIKVVRHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC2=NC(=NO2)C3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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